Product packaging for 2-Amino-6-(trifluoromethyl)benzothiazole(Cat. No.:CAS No. 777-12-8)

2-Amino-6-(trifluoromethyl)benzothiazole

Cat. No.: B1301047
CAS No.: 777-12-8
M. Wt: 218.2 g/mol
InChI Key: WEDYEBJLWMPPOK-UHFFFAOYSA-N
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Description

Contextualization of Benzothiazole (B30560) Scaffolds in Pharmaceutical Research

The benzothiazole nucleus, a bicyclic ring system formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. ijbpas.com This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. tandfonline.comresearchgate.net The structural versatility of the benzothiazole core, with its electron-rich nitrogen and sulfur heteroatoms, allows for diverse chemical modifications, making it a fertile ground for the development of novel therapeutic agents. ijbpas.comresearchgate.net

Derivatives of benzothiazole have been extensively investigated and are associated with a broad spectrum of biological effects. tandfonline.comnih.gov Research has demonstrated their potential as:

Antitumor agents nih.govpharmascholars.com

Antimicrobial and antifungal agents nih.govpharmascholars.com

Anti-inflammatory drugs researchgate.netnih.gov

Anticonvulsants nih.govpharmascholars.com

Antidiabetics nih.gov

Antivirals, including anti-HIV activity ijbpas.compharmascholars.com

Antioxidants nih.gov

Antitubercular agents nih.gov

This extensive range of activities has cemented the benzothiazole scaffold as a cornerstone in the design and discovery of new drugs, encouraging continuous exploration by medicinal chemists. tandfonline.comnih.gov

Significance of the Trifluoromethyl Moiety in Bioactive Molecules and Drug Design

The incorporation of a trifluoromethyl (-CF3) group is a well-established and powerful strategy in modern drug design. hovione.com This small functional group can profoundly alter the physicochemical properties of a molecule, often leading to enhanced therapeutic potential. hovione.commdpi.com The unique electronic and steric properties of the -CF3 group contribute to several advantageous modifications. nbinno.com

Key impacts of the trifluoromethyl group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic oxidation. This can increase the half-life of a drug and reduce its required dosage. mdpi.com

Increased Lipophilicity : The trifluoromethyl group is lipophilic, which can improve a molecule's ability to permeate cell membranes and cross biological barriers, potentially enhancing bioavailability. mdpi.comnbinno.com

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets. mdpi.comnbinno.comwikipedia.org

Improved Binding Affinity : The presence of a -CF3 group can lead to stronger and more selective binding to target proteins, enhancing the potency of a drug candidate. mdpi.com

The trifluoromethyl group is often employed as a bioisostere, replacing a methyl or chloro group to fine-tune a compound's properties while maintaining a similar size. mdpi.comwikipedia.org Notable drugs containing this group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), illustrating its importance in successful pharmaceutical development. wikipedia.org

Overview of Research Trajectories for 2-Amino-6-(trifluoromethyl)benzothiazole and its Analogs

This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules. chemimpex.com Its structure synergistically combines the proven pharmacological potential of the 2-aminobenzothiazole (B30445) core with the advantageous physicochemical properties conferred by the trifluoromethyl group. chemimpex.com Research involving this compound and its analogs has explored several therapeutic avenues.

One of the most prominent analogs is Riluzole (B1680632), which has a trifluoromethoxy group at the 6-position and is used in the treatment of the neurodegenerative disease amyotrophic lateral sclerosis (ALS). nih.govnih.gov The success of Riluzole has spurred further investigation into related benzothiazole structures for neurological disorders. chemimpex.comresearchgate.net For instance, research has been conducted on Schiff bases derived from the related 2-amino-6-trifluoromethoxy benzothiazole skeleton, which have shown potential in protecting neurons from neuroinflammatory damage and oxidative stress. researchgate.net

The 2-aminobenzothiazole scaffold, more broadly, has been a focus of anticancer drug design. nih.gov Derivatives are being developed as potent inhibitors of various kinases, such as p56(lck) and PI3Kβ, which are implicated in cancer cell proliferation. nih.govnih.gov The trifluoromethyl group on this compound makes it an attractive starting material for synthesizing novel kinase inhibitors, leveraging the group's ability to enhance binding affinity and metabolic stability.

Furthermore, research has demonstrated that various substituted 2-aminobenzothiazoles possess anthelmintic, antibacterial, and antiviral properties. ijbpas.comresearchgate.net The synthesis of derivatives using this compound as a precursor allows for the exploration of new agents in these therapeutic areas. chemimpex.com It is a versatile intermediate for creating libraries of novel compounds for screening against a wide range of biological targets. chemimpex.com

Table of Investigated Benzothiazole Derivatives and Their Primary Research Focus

Table of Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2S B1301047 2-Amino-6-(trifluoromethyl)benzothiazole CAS No. 777-12-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYEBJLWMPPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371044
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-12-8
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)benzothiazole
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Synthetic Methodologies for 2 Amino 6 Trifluoromethyl Benzothiazole and Advanced Derivatives

Classical and Contemporary Synthetic Routes to the Benzothiazole (B30560) Core

The formation of the 2-aminobenzothiazole (B30445) scaffold is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. These can be broadly categorized into condensation-based cyclizations and oxidative cyclization pathways.

Condensation reactions are among the most common methods for synthesizing the benzothiazole ring system. These reactions typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative through the reaction of two or more components, culminating in a cyclization step that expels a small molecule like water.

The cyclization of arylthioureas is a foundational method for synthesizing 2-aminobenzothiazoles. rjpbcs.com In this approach, a substituted phenylthiourea (B91264) undergoes an intramolecular electrophilic substitution reaction, typically promoted by an oxidizing agent, to form the benzothiazole ring. researchgate.net For the synthesis of the title compound, the required precursor would be N-[4-(trifluoromethyl)phenyl]thiourea.

The classical Hugerschoff reaction involves the cyclization of an arylthiourea with liquid bromine in a solvent like chloroform. rjpbcs.comindexcopernicus.com The reaction mechanism is believed to proceed via halogenation of the thiocarbonyl sulfur, which activates it for an intramolecular electrophilic attack on the aromatic ring, followed by elimination to form the final product. researchgate.net Various oxidizing agents and catalysts have been employed to facilitate this transformation. For instance, novel series of 2-aminobenzothiazole derivatives have been synthesized through the oxidative cyclization of optically active thioureas using bromine in chloroform. nih.gov

Table 1: Examples of Thiourea-Mediated Synthesis of 2-Aminobenzothiazoles

PrecursorReagent/CatalystSolventKey FeatureReference
ArylthioureaLiquid BromineChloroformClassical Hugerschoff reaction. rjpbcs.comindexcopernicus.com
N-acyl, N′-phenyl-thioureas--Solid-phase synthesis approach. nih.govnih.gov
Optically active thioureasBromineChloroformSynthesis of optically active derivatives. nih.gov
ArylthioureasBenzyltrimethylammonium tribromide-Stable, crystalline alternative to liquid bromine. researchgate.net

A direct, one-pot synthesis of 2-aminobenzothiazoles from anilines is a widely used and efficient alternative to the pre-formation of thioureas. This method, also often referred to as the Hugerschoff reaction, involves treating a substituted aniline (B41778) with a thiocyanate (B1210189) salt and a halogen. nih.gov For the synthesis of 2-amino-6-(trifluoromethyl)benzothiazole, the starting material is 4-(trifluoromethyl)aniline.

In a typical procedure, the aniline is reacted with potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in the presence of bromine in a solvent like acetic acid. nih.govorgsyn.org The reaction proceeds through the in situ formation of a thiocyano intermediate, which then undergoes cyclization. researchgate.net This method is particularly effective for 4-substituted anilines, leading to the corresponding 6-substituted 2-aminobenzothiazoles. nih.gov However, the use of elemental bromine can sometimes lead to unwanted side reactions, such as bromination of the aromatic ring. researchgate.net

Oxidative cyclization represents a significant class of reactions for benzothiazole synthesis, where the final ring-closing step is facilitated by an oxidizing agent. These methods often start from precursors like thioureas or thioamides and proceed via an intramolecular C-S bond formation.

A prominent example involves the reaction of cyclohexanones with thioureas. A metal-free process has been developed using catalytic iodine and molecular oxygen as the oxidant under mild conditions. nih.govorganic-chemistry.orgacs.org The proposed mechanism involves enolization of the cyclohexanone, α-iodination, nucleophilic substitution by the thiourea (B124793), followed by cyclization and dehydrogenation to form the aromatic benzothiazole ring. organic-chemistry.orgacs.org This approach offers a pathway to various substituted 2-aminobenzothiazoles in satisfactory yields. nih.govorganic-chemistry.org Other oxidative systems, such as elemental sulfur combined with molecular oxygen, have also been employed for the oxidative cyclization of 2-aminobenzothiazoles with cyclic ketones. rsc.orgallfordrugs.com These methods highlight a shift towards more environmentally benign oxidants. organic-chemistry.org

Condensation-Based Cyclization Strategies

Targeted Trifluoromethylation Techniques for Benzothiazole Synthesis

The introduction of a trifluoromethyl (-CF₃) group into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of this compound, the -CF₃ group is almost exclusively introduced by using a starting material that already contains this moiety.

The most direct and regioselective method for synthesizing this compound is to begin with 4-(trifluoromethyl)aniline. This pre-functionalized precursor ensures that the trifluoromethyl group is precisely located at the desired position on the benzene ring. This aniline can then be subjected to the classical synthetic routes described previously, such as the reaction with potassium thiocyanate and bromine, to construct the fused thiazole ring. nih.gov This strategy avoids potential issues with regioselectivity and harsh reaction conditions that can be associated with direct trifluoromethylation of the benzothiazole core.

While methods exist for the direct trifluoromethylation of heterocyclic compounds, achieving regioselective functionalization at the 6-position of a pre-formed 2-aminobenzothiazole ring is challenging. Direct C-H trifluoromethylation reactions often yield mixtures of isomers and can be sensitive to the existing substituents on the ring. For instance, methods have been developed for the synthesis of 2-trifluoromethyl benzothiazoles via condensation with in-situ generated trifluoroacetonitrile (B1584977) (CF₃CN), but this functionalizes the 2-position, not the benzene ring. rsc.org Therefore, building the heterocyclic ring onto a trifluoromethylated benzene derivative remains the most practical and widely adopted approach for targeted synthesis.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzothiazoles, to minimize environmental impact. nih.govmdpi.com These efforts focus on the use of safer solvents, metal-free catalysts, and energy-efficient reaction conditions.

Several environmentally benign methods have been reported for the synthesis of the 2-aminobenzothiazole core. One notable advancement is the development of metal-free oxidative cyclization reactions. For example, the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas can be achieved using a catalytic amount of iodine in the presence of molecular oxygen as the sole oxidant. organic-chemistry.orgacs.org This method avoids the use of costly and toxic transition metals and utilizes a green, readily available oxidant. organic-chemistry.org

The choice of solvent is another key aspect of green synthesis. An iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate has been successfully carried out in water, providing an environmentally benign and practical route to 2-aminobenzothiazoles. rsc.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Furthermore, the development of protocols using recyclable catalysts, such as nano-BF₃/SiO₂, has been described for the one-pot synthesis of 2-aminobenzothiazoles from anilines and potassium thiocyanate. researchgate.net Ultrasound-assisted synthesis has also been explored as an energy-efficient method to promote the condensation of 2-aminothiophenol (B119425) with aldehydes using a reusable FeCl₃/Montmorillonite K-10 catalyst. mdpi.com

Table 2: Comparison of Green Synthesis Approaches for the Benzothiazole Core

MethodKey Green Principle(s)Reagents/CatalystOxidantSolventReference
Aerobic Oxidative CyclizationMetal-free, Green OxidantIodine (catalytic), PTSAMolecular Oxygen (O₂)DMSO organic-chemistry.orgacs.org
Tandem ReactionUse of Water as SolventFeCl₃-Water rsc.org
Heterogeneous CatalysisRecyclable CatalystNano-BF₃/SiO₂-- researchgate.net
Ultrasound-Assisted SynthesisEnergy Efficiency, Reusable CatalystFeCl₃/Montmorillonite K-10-- mdpi.com

Catalytic Systems in Benzothiazole Formation

The synthesis of the 2-aminobenzothiazole scaffold is often achieved through the cyclization of N-arylthioureas or the condensation of anilines with a sulfur source. Various catalytic systems have been developed to facilitate this transformation, offering pathways that are both efficient and tolerant of diverse functional groups.

Transition metal catalysis is a cornerstone of modern organic synthesis, and the formation of benzothiazoles is no exception. Several approaches utilize catalysts based on ruthenium, palladium, and copper to promote the necessary bond formations. For instance, RuCl₃ has been employed for the intramolecular oxidative coupling of N-arylthioureas, providing a direct route to substituted 2-aminobenzothiazoles. nih.gov Similarly, Pd(OAc)₂ can catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. nih.gov

Copper catalysts are also widely used. One notable one-pot reaction involves the use of CuCl (2 mol%) to synthesize benzothiazole derivatives with trifluoromethyl substituents from substituted iodoanilines, aromatic benzaldehydes, and NaSH·nH₂O as a sulfur source in DMSO at 110 °C. mdpi.com Another effective method is the Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates, where a Cu(OAc)₂/Cs₂CO₃ system in DMF at 120 °C has proven to be an optimal combination for achieving high yields. nih.govnih.gov

Beyond transition metals, other catalytic systems have been explored. Bismuth triflate (Bi(TFA)₃) has been shown to catalyze the reaction between 2-aminothiophenols and orthoesters to form 2-substituted benzothiazoles. ekb.eg In a move towards more sustainable chemistry, heterogeneous catalysts like ZnO nanoparticles have been used for the cyclization of 2-aminothiophenols with nitriles under solvent-free conditions. ekb.eg Metal-free catalytic systems have also gained traction; for example, the reaction of isatin (B1672199) with substituted anilines and elemental sulfur can be catalyzed by potassium iodide in DMSO to produce 2-aminobenzothiazole derivatives in good to high yields. mdpi.com

Catalytic Systems in Benzothiazole Formation
Catalyst SystemReactantsKey FeaturesReference
RuCl₃N-arylthioureasIntramolecular oxidative coupling. nih.gov
Pd(OAc)₂N-aryl-N',N'-dialkylthioureasIntramolecular oxidative cyclization. nih.gov
CuClSubstituted iodoanilines, Aromatic benzaldehydes, NaSH·nH₂OOne-pot synthesis suitable for trifluoromethyl-substituted derivatives. mdpi.com
Cu(OAc)₂/Cs₂CO₃2-Iodoanilines, Sodium dithiocarbamatesUllmann-type reaction with high yields. nih.govnih.gov
Bi(TFA)₃2-Aminothiophenols, OrthoestersEffective for forming 2-substituted benzothiazoles. ekb.eg
ZnO Nanoparticles2-Aminothiophenols, NitrilesHeterogeneous catalysis under solvent-free conditions. ekb.eg
Potassium IodideIsatin, Substituted anilines, S₈Metal-free catalytic system. mdpi.com

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have been developed to reduce environmental impact and improve reaction efficiency. These techniques often lead to shorter reaction times, higher yields, and simpler work-up procedures.

Microwave irradiation has proven to be a powerful tool for accelerating organic reactions. The synthesis of benzothiazoles via the PIFA (phenyliodine bis(trifluoroacetate))-promoted cyclocondensation of 2-aminothiophenols with aldehydes can be significantly expedited under microwave irradiation (80 °C for 15 minutes) in ethanol (B145695), affording products in good to excellent yields. alayen.edu.iq Another example involves the reaction of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylaldehyde (B1329479). Under microwave irradiation at 450W for 8-10 minutes, the corresponding Schiff base was formed in 76-80% yield, a substantial improvement over the conventional heating method which yielded only 38% after 2 hours. nih.govscispace.com

Solvent-free, or "neat," reactions represent another green approach. A molten state reaction at 180 °C between 2-aminothiophenol disulfide and aldehydes has been used to produce benzothiazole derivatives in excellent yields without the need for a catalyst or solvent. mdpi.com Similarly, the condensation of 2-aminothiophenols with aromatic benzoyl chlorides can be performed in a solvent-free environment at room temperature, resulting in short reaction times and excellent yields. ekb.eg Combining these two strategies, researchers have used catalysts like NaY zeolite to support the synthesis of benzothiazoles under solvent-free microwave irradiation, creating a clean, fast, and efficient methodology.

Solvent-Free and Microwave-Assisted Syntheses
MethodReactantsConditionsAdvantagesReference
Microwave-Assisted2-Aminothiophenols, AldehydesPIFA, Ethanol, 80 °C, 15 minRapid reaction, high yields. alayen.edu.iq
Microwave-Assisted2-Amino-6-nitrobenzothiazole, 3,5-DiiodosalicylaldehydeEthanol, Acetic acid (cat.), 450W, 8-10 minSignificantly increased yield and reduced time compared to conventional heating. nih.govscispace.com
Solvent-Free (Molten State)2-Aminothiophenol disulfide, Aldehydes180 °CNo catalyst or solvent required, excellent yields. mdpi.com
Solvent-Free2-Aminothiophenols, Aromatic benzoyl chloridesRoom temperatureShort reaction time, excellent yields. ekb.eg
Microwave-Assisted, Solvent-Free2-Mercaptobenzothiazole, Hydrazine hydrateNaY zeolite, 960W, 7 minClean, fast, efficient, and environmentally benign.

Derivatization Strategies for Structural Modification

The this compound core is a versatile scaffold for further chemical modification. The primary sites for derivatization are the 2-amino group and the C-6 position of the benzene ring, allowing for the introduction of a wide array of functional groups and the synthesis of novel compounds with tailored properties.

Synthesis of Schiff Base Derivatives

The condensation of the 2-amino group of 2-aminobenzothiazoles with aldehydes or ketones is a common strategy to produce Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid, such as glacial acetic acid or p-toluenesulfonic acid, and are often carried out in a refluxing alcoholic solvent like ethanol. mdpi.com However, it is noted that the 2-amino group of benzothiazole is a weak nucleophile, which may necessitate the use of more reactive aldehydes, such as 3,5-disubstituted aromatic aldehydes, to achieve a successful reaction. researchgate.net

Microwave-assisted methods have also been successfully applied to the synthesis of benzothiazole Schiff bases, significantly reducing reaction times and improving yields. For example, the reaction of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde in ethanol with a catalytic amount of glacial acetic acid under microwave irradiation proceeds efficiently. nih.govscispace.com

Synthesis of Schiff Base Derivatives
Benzothiazole ReactantAldehyde/Ketone ReactantReaction ConditionsKey FindingsReference
Substituted 2-Aminobenzothiazoleo-VanillinEthanol, Piperidine (cat.), Reflux 3hGeneral method for Schiff base formation. mdpi.com
2-Amino-6-nitrobenzothiazole3,5-DiiodosalicylaldehydeEthanol, Acetic acid (cat.), Microwave 450W, 8-10 minMicrowave irradiation significantly improves yield (78%) and reduces time compared to conventional reflux (38%, 2h). nih.govscispace.com
2-AminobenzothiazoleAromatic AldehydesEthanol or DMF, p-Toluenesulfonic acid (cat.)The weak nucleophilicity of the 2-amino group may require more electrophilic aldehydes. researchgate.net

Introduction of Urea (B33335) and Thiourea Moieties

The synthesis of urea and thiourea derivatives is a valuable strategy for modifying the 2-aminobenzothiazole scaffold. These derivatives are typically prepared by reacting the 2-amino group with various isocyanates or isothiocyanates. nih.gov The reaction is generally straightforward, often conducted in a solvent like dichloromethane (B109758) with a base such as pyridine, or in refluxing ethanol. mdpi.comnih.gov

An alternative two-step method involves first treating the 2-aminobenzothiazole with phenyl chloroformate in the presence of potassium bicarbonate to form a phenyl carbamate (B1207046) intermediate. This intermediate is then reacted with a desired amine to yield the final urea product. mdpi.comnih.gov This approach allows for the introduction of a wider variety of substituents on the urea nitrogen. The synthesis of thiourea derivatives from Riluzole (B1680632), the 6-trifluoromethoxy analog of the target compound, has been reported, indicating the viability of these methods for this compound. mdpi.com

Introduction of Urea and Thiourea Moieties
Derivative TypeReactantsReaction ConditionsYieldReference
Urea6-Substituted 2-Aminobenzothiazole, Alkyl/Aryl isocyanateDichloromethane, PyridineNot specified mdpi.comnih.gov
Thiourea4/6-Substituted 2-Aminobenzothiazole, PhenylisothiocyanateRefluxing ethanolNot specified nih.gov
Urea (Two-step)1) 6-Substituted 2-Aminobenzothiazole, Phenyl chloroformate, KHCO₃ 2) Amine1) Aqueous THF 2) THFNot specified mdpi.comnih.gov

Functionalization at the C-6 Position and Amino Group

A versatile strategy for creating a diverse library of derivatives involves starting with a precursor that can be elaborated at multiple sites. A common and effective precursor is 2-amino-6-nitrobenzothiazole. nih.govmdpi.com The synthesis of this starting material can be achieved with high selectivity by first acylating the 2-amino group of 2-aminobenzothiazole, performing the nitration, and then deprotecting the amino group. google.com

Once the 6-nitro derivative is obtained, the nitro group can be readily reduced to a primary amine using standard reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. mdpi.com This introduces a new reactive handle at the C-6 position. The newly formed 6-amino group, along with the original 2-amino group, can then be selectively functionalized. mdpi.com For instance, after protecting the 2-amino group (e.g., via acylation), the 6-amino group can undergo various reactions such as acylation, sulfonylation, or addition to isocyanates and isothiocyanates to introduce a wide range of functional moieties. nih.govnih.govmdpi.com This multi-step approach allows for the systematic modification of the benzothiazole core, enabling detailed exploration of structure-activity relationships.

Functionalization at the C-6 Position and Amino Group
StrategyStarting MaterialKey Transformation(s)Resulting FunctionalityReference
Synthesis of 6-Nitro Precursor2-AcylaminobenzothiazoleNitration followed by deacylation.2-Amino-6-nitrobenzothiazole google.com
Reduction of Nitro Group6-Nitro-2-phenylbenzothiazoleSnCl₂/HCl, Reflux6-Amino-2-phenylbenzothiazole mdpi.com
Derivatization of 6-Amino GroupN-(6-amino-BT-2-yl)-N'-(Ethyl)ureaAcylation with ethyl oxalyl chloride.N-(6-(2-ethoxy-2-oxoacetamido)-BT-2-yl)-N'-(ethyl)urea nih.gov
Sequential Functionalization2-Amino-6-nitrobenzothiazole1) Protection of 2-amino group. 2) Reduction of 6-nitro group. 3) Functionalization of 6-amino group.Diverse 6-N-functionalized derivatives. nih.govnih.govmdpi.com

Pharmacological and Biological Investigations of 2 Amino 6 Trifluoromethyl Benzothiazole and Its Bioactive Analogs

Research into Neurological and Central Nervous System (CNS) Activities

Neuroprotective Properties and Therapeutic Potential

Beyond anticonvulsant activity, 2-aminobenzothiazole (B30445) derivatives have demonstrated significant neuroprotective effects in various models of neurological disorders. mdpi.com This neuroprotection is often attributed to the same mechanisms that underlie their anticonvulsant efficacy, namely the inhibition of glutamate (B1630785) release and the blockade of voltage-gated sodium channels, which together mitigate excitotoxicity. mdpi.comnih.gov

The therapeutic potential of these compounds extends to neurodegenerative diseases like Parkinson's disease. In preclinical models, such as those using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism, neuroprotective agents are evaluated for their ability to prevent the loss of dopaminergic neurons in the substantia nigra. nih.govresearchgate.net

Research has shown that activators of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme that detoxifies harmful aldehydes, can protect against MPTP-induced neurotoxicity. nih.gov For example, the ALDH2 activator Alda-1 significantly reduced the MPTP-induced death of tyrosine hydroxylase (TH)-positive dopaminergic neurons. nih.gov While direct studies on 2-Amino-6-(trifluoromethyl)benzothiazole in this specific model are limited, the established neuroprotective mechanisms of its analogs, such as riluzole (B1680632), in other models of neuronal injury suggest a potential therapeutic role. mdpi.com The ability of riluzole and related compounds to combat oxidative stress and excitotoxicity provides a strong rationale for their investigation in models of neurodegeneration like the MPTP model. mdpi.comnih.gov

Mitigation of Neuroinflammatory Processes

Derivatives of this compound have been investigated for their potential to mitigate neuroinflammatory processes, a key factor in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. researchgate.net Specifically, Schiff bases of 2-amino-6-trifluoromethoxy benzothiazole (B30560), which are structurally related to the core compound, have demonstrated efficacy in protecting neurons from neuroinflammatory mediators. researchgate.net In vivo studies revealed that these analogs are effective against neuronal damage induced by scopolamine. researchgate.net

Immunohistochemical analysis has shown that treatment with these Schiff bases leads to a reduced expression of significant inflammatory mediators, including cyclooxygenase 2 (COX-2), c-Jun N-terminal kinases (JNK), tumor necrosis factor (TNF-α), and nuclear factor kappa B (NF-kB). researchgate.net These compounds also exhibit a strong binding affinity for these inflammatory mediators in molecular docking studies. researchgate.netresearchgate.net The research suggests that these benzothiazole derivatives exert their neuroprotective effects by counteracting oxidative stress-mediated neuroinflammation. researchgate.net Further research into the neuroprotective effects of Riluzole (2-amino-6-trifluoromethoxy benzothiazole) has shown it can protect against neurodegeneration in the nigrostriatal dopaminergic pathway by, in part, increasing glial fibrillary acidic protein (GFAP)-positive astrocytes. nih.gov

Analgesic Effects and Pain Management Studies

The benzothiazole scaffold is a core component in molecules developed for analgesic properties. biomedpharmajournal.org Analogs of this compound have shown promise in pain management studies. For instance, 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), a thioanalog of the closely related compound Riluzole, has demonstrated notable analgesic effects. researchgate.net Research indicates that this compound can reduce acute pain in formalin-induced pain models. researchgate.net

Furthermore, in models of neuropathic pain, SKA-19 has been shown to elevate the allodynic threshold, suggesting its potential utility in managing complex pain states. researchgate.net The mechanism of action for some benzothiazole derivatives is thought to involve the antagonism of excitatory amino acid neurotransmission, which may contribute to their spectrum of neurological activity, including potential analgesic effects. nih.govnih.gov Studies on various benzothiazole-benzamide derivatives have confirmed that this chemical class can exhibit significant analgesic activity. biomedpharmajournal.org

Anticancer and Antitumor Potential

The 2-aminobenzothiazole structure is recognized as a significant scaffold in the design and discovery of new anticancer agents. nih.govresearchgate.net Its derivatives have been extensively studied for their potential to combat various cancers through multiple mechanisms. nih.govinformahealthcare.com The inclusion of a trifluoromethyl group, as in this compound, is often employed in medicinal chemistry to enhance pharmacological properties such as lipophilicity and metabolic stability, which can improve the bioavailability and efficacy of anticancer compounds. nih.gov

In Vitro Cytotoxicity against Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines in laboratory settings. researchgate.net For example, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been screened for their activity against human cancer cell lines including U937 (histiocytic lymphoma), THP-1 (acute monocytic leukemia), Colo205 (colorectal adenocarcinoma), and A549 (lung carcinoma). researchgate.net

Other studies have highlighted the potent activity of different benzothiazole analogs. A series of newly synthesized benzothiazole derivatives showed greater potency than the standard chemotherapy drug cisplatin (B142131) against the MCF-7 human breast cancer cell line. nih.gov Similarly, the parent compound 2-aminobenzothiazole has been found to induce dose- and time-dependent cytotoxicity in human laryngeal carcinoma (HEp-2) cells. europeanreview.org The introduction of a trifluoromethyl group into related heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, has also been shown to yield compounds with strong cytotoxic effects against melanoma, prostate cancer, and breast cancer cell lines. nih.gov

In Vitro Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines
Compound/Derivative TypeCancer Cell LineActivity Metric (IC₅₀)Reference
Fluoro 1,2,3-triazole tagged amino bis(benzothiazole)U937, THP-1, Colo205, A549Varies by specific compound researchgate.net
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLungA54968 µg/mL researchgate.net
6-nitrobenzo[d]thiazol-2-olLungA549121 µg/mL researchgate.net
Substituted Benzothiazole Derivative (6b)MCF-7 (Breast)5.15 µM nih.gov
7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375, C32 (Melanoma)<50 µM nih.gov

Mechanisms of Antiproliferative Action (e.g., Procaspase-3 Activation)

A key mechanism through which some anticancer agents induce cell death is by activating the apoptotic pathway. illinois.edu Cellular apoptosis converges on the activation of procaspase-3 to its active form, caspase-3, which then orchestrates the dismantling of the cell. illinois.edunih.gov Certain benzothiazole derivatives have been specifically investigated for their ability to trigger this process.

Research has shown that benzothiazole derivatives featuring an ortho-hydroxy-N-acyl hydrazone moiety exhibit potent antiproliferative activities that are linked to their ability to activate procaspase-3. nih.gov The activation of procaspase-3 is considered a promising strategy in cancer therapy, as its levels are often elevated in tumor tissues. illinois.edu The process involves a small molecule directly binding to and inducing a conformational change in procaspase-3, leading to its auto-activation. While the direct activation of procaspase-3 by this compound itself is a subject for further study, the proven activity of its analogs highlights a significant potential mechanism of action for this class of compounds. nih.gov The apoptotic cascade is complex, with initiator caspases like caspase-8 and caspase-9 activating effector caspases such as caspase-3. nih.gov

Investigation as Protein Tyrosine Kinase Inhibitors

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate cellular proliferation, differentiation, and survival. Their dysregulation is a common feature of many cancers, making them a prime target for anticancer drug development. nih.gov The 2-aminobenzothiazole scaffold has been identified as a valuable template for designing potent PTK inhibitors. nih.govnih.gov

Derivatives of 2-aminobenzothiazole have demonstrated robust inhibitory activity against key kinases involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, certain 2-aminobenzothiazole compounds have been reported to inhibit VEGFR-2 kinase with IC₅₀ values as low as 0.15 to 0.19 μM. nih.gov Other analogs have shown potent inhibition of EGFR kinase with IC₅₀ values in the nanomolar range (e.g., 54.0 nM). nih.gov The success of the related 2-aminothiazole (B372263) template in generating pan-Src kinase inhibitors like Dasatinib further underscores the potential of these heterocyclic structures in cancer therapy. nih.gov

Antimicrobial Spectrum of Activity

Beyond their applications in neuropharmacology and oncology, this compound and its analogs possess a broad spectrum of antimicrobial activity. nih.govresearchgate.net The benzothiazole nucleus is a key pharmacophore in the development of novel agents to combat bacterial and fungal infections. uop.edu.jomdpi.com

In terms of antibacterial action, various derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole demonstrated significant activity against Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to the standard antibiotic streptomycin (B1217042). nih.gov

The antifungal potential of this class of compounds is also well-documented. Polyfluorinated 2-benzylthiobenzothiazol derivatives have been identified as lead compounds for developing new fungicides, showing activity against plant pathogens such as Rhizoctonia solani and Botrytis cinereapers. uop.edu.jo Other synthesized derivatives have exhibited potent activity against human fungal pathogens, including various Candida species and Aspergillus flavus. mdpi.com

Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives
Derivative TypeMicroorganismMIC (µg/mL or µmol/L)Reference
Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11a)Listeria monocytogenes0.10–0.25 mg/ml nih.gov
Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11b)Staphylococcus aureus0.15 mg/ml nih.gov
Amino-benzothiazole Schiff base analogue (46a/46b)Escherichia coli15.62 µg/ml nih.gov
Amino-benzothiazole Schiff base analogue (46a/46b)Pseudomonas aeruginosa15.62 µg/ml nih.gov
Pyrido[2,3-d]pyrimidine-4-one derivative (9d)Candida albicansMore potent than fluconazole mdpi.com
Pyrido[2,3-d]pyrimidine-4-one derivative (9d)Aspergillus flavusEquipotent to fluconazole mdpi.com

Antibacterial Efficacy

Derivatives of the benzothiazole nucleus have demonstrated notable antibacterial properties. Research into 2,6-disubstituted benzothiazole derivatives has identified compounds with significant activity against various bacterial strains. For instance, certain derivatives were found to be most active against Moraxella catarrhalis, recording a Minimum Inhibitory Concentration (MIC) of 4 µg/ml. nih.gov However, this was less potent than the standard drug azithromycin, which had an MIC of 0.06 µg/ml. nih.gov

In another study, thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole were synthesized and evaluated. nih.gov One compound from this series exhibited antibacterial activity comparable to the standard drug streptomycin (MIC = 0.15 mg/ml) against Listeria monocytogenes, P. aeruginosa, E. coli, and Staphylococcus aureus, with MIC values ranging from 0.10 to 0.25 mg/ml. nih.gov Another analog showed activity equivalent to the reference drug against S. aureus and L. monocytogenes with an MIC of 0.15 mg/ml. nih.gov Further research on other benzothiazole derivatives has also reported antibacterial activity against S. aureus and E. coli with an MIC of 78.125 µg/ml. nih.gov

Table 1: Antibacterial Activity of Benzothiazole Analogs

Compound Class Test Organism MIC Value Reference Drug Reference Drug MIC
2,6-disubstituted benzothiazole Moraxella catarrhalis 4 µg/ml Azithromycin 0.06 µg/ml
Thiazolidinone derivative (11a) L. monocytogenes, P. aeruginosa, E. coli, S. aureus 0.10–0.25 mg/ml Streptomycin 0.15 mg/ml
Thiazolidinone derivative (11b) S. aureus, L. monocytogenes 0.15 mg/ml Streptomycin 0.15 mg/ml
Benzothiazole derivative S. aureus, E. coli 78.125 µg/ml Ciprofloxacin 25–50 µg/ml

Antifungal Properties

The antifungal potential of benzothiazole derivatives has been well-documented. Studies on 2-hydrazinobenzothizole derivatives showed that certain analogs displayed noteworthy activity. researchgate.net One such derivative, Z5, demonstrated a MIC value of 450 μM against the fungal strain C. tropicalis, while another, Z7, was active against the same strain with a MIC of 480 μM. researchgate.net

In research focusing on C-6 methyl-substituted benzothiazole derivatives, several newly synthesized compounds were tested against Candida albicans. scitechjournals.com Two compounds, in particular, D-02 and D-08, exhibited potent antifungal activity when compared to the standard drug Griseofulvin. scitechjournals.com Other derivatives from the same series, D-01 and D-04, showed moderate inhibitory effects at concentrations of 50 μg/mL and 100 μg/mL. scitechjournals.com The general findings suggest that chelation in such complexes can enhance antimicrobial potency. openpharmaceuticalsciencesjournal.com

Table 2: Antifungal Activity of Benzothiazole Analogs

Compound Class/Derivative Fungal Strain MIC Value / Activity
2-hydrazinobenzothizole (Z5) C. tropicalis 450 μM
2-hydrazinobenzothizole (Z7) C. tropicalis 480 μM
C-6 methyl-substituted (D-02, D-08) Candida albicans Potent activity
C-6 methyl-substituted (D-01, D-04) Candida albicans Moderate activity

Anthelmintic Activity

Benzothiazole derivatives have been recognized for their anthelmintic properties. mdpi.comresearchgate.netiosrjournals.org A series of 2-amino-6-substituted benzothiazoles were synthesized and evaluated for their activity against earthworms. researchgate.net Studies involving newly synthesized fluoro benzothiazole Schiff's bases also indicated that some of these new chemical entities showed promising anthelmintic activity. epa.govresearchgate.net The core benzothiazole structure is considered a key component in compounds being researched for their potential to combat parasitic worms. iosrjournals.org

Anti-inflammatory and Antioxidant Characteristics

The dual anti-inflammatory and antioxidant potential of benzothiazole derivatives makes them promising candidates for therapeutic development. mdpi.com Schiff bases derived from 2-amino-6-trifluoromethoxy benzothiazole, a close analog of the target compound, have been shown to be remarkably effective against oxidative stress-mediated neuroinflammation. researchgate.net

Modulation of Inflammatory Pathways

Analogs of this compound have been shown to exert their anti-inflammatory effects by modulating key inflammatory pathways. Immunohistochemical studies on Schiff bases of 2-amino-6-trifluoromethoxy benzothiazole revealed a reduced expression of inflammatory mediators such as cyclooxygenase 2 (COX-2), JNK, tumor necrosis factor (TNF-α), and nuclear factor kappa B (NF-kB) in treated groups compared to diseased groups. researchgate.net Molecular docking studies further supported these findings, showing a better binding affinity of the compounds for these inflammatory targets. researchgate.net Other 2-substituted benzothiazole derivatives have also been investigated for their ability to target the NF-κB/COX-2/iNOS pathway in hepatocellular carcinoma cells, highlighting the role of this scaffold in modulating inflammation. nih.gov

Free Radical Scavenging Capabilities

The antioxidant activity of benzothiazole derivatives is a significant aspect of their pharmacological profile. In-vitro studies on Schiff bases of 2-amino-6-trifluoromethoxy benzothiazole demonstrated a remarkable potential for improving antioxidant levels. researchgate.net These compounds were found to downregulate glutathione (B108866) (GSH), glutathione S-transferase (GST), and catalase levels while upregulating lipid peroxidation (LPO) levels, indicating their ability to protect neurons against neuroinflammatory mediators. researchgate.net

Antiparasitic Investigations

The benzothiazole scaffold has been a foundation for the development of various antiparasitic agents. mdpi.com Riluzole, which is 2-amino-6-(trifluoromethoxy)benzothiazole, has demonstrated amoebicidal effects against both cysts and trophozoites of Acanthamoeba castellanii and has also shown leishmanicidal activity against L. major and L. mexicana. mdpi.com

Furthermore, a derivative of 6-(trifluoromethyl)benzothiazole containing a cyclopropanecarboxamide (B1202528) moiety was identified as a lead compound with enhanced antiparasitic activity and promising in vivo efficacy. nih.govacs.org Specifically, research into bis-6-amidino-benzothiazole derivatives has led to the discovery of compounds with potent activity against the African trypanosome Trypanosoma brucei, the parasite responsible for sleeping sickness. nih.govacs.org One dicationic benzothiazole compound exhibited sub-nanomolar in vitro potency with high selectivity over mammalian cells. nih.gov Nitrothiazole- and nitrobenzothiazole-containing compounds have also been noted for their broad antiparasitic activities. nih.gov

Antidiabetic Applications

The benzothiazole scaffold has also been explored for its potential in managing diabetes. A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives revealed that several compounds in the series could significantly lower plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. nih.gov The potential mechanism of action for these compounds was investigated through their ability to inhibit the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.gov

In a separate line of research, fluorinated hydrazinylthiazole derivatives were synthesized and evaluated for their antidiabetic properties, including α-amylase inhibition. nih.gov One analog, featuring a fluorophenyl group, was identified as a highly potent α-amylase inhibitor with an IC50 value of 5.14 ± 0.03 µM, which was more potent than the standard drug, acarbose (B1664774) (IC50 = 5.55 ± 0.06 µM). nih.gov These findings suggest that thiazole-based structures incorporating fluorine, such as the trifluoromethyl group, are a promising avenue for the development of new antidiabetic agents.

Table 2: α-Amylase Inhibitory Activity of Selected Fluorinated Thiazole (B1198619) Analogs nih.gov
CompoundIC50 (µM)
Analog 3h5.14 ± 0.03
Acarbose (Standard)5.55 ± 0.06

Antiviral and Anti-HIV Studies

The quest for novel antiviral agents has led to the investigation of various benzothiazole derivatives. A significant finding in this area involves analogs of a stilbene-based anti-HIV agent. nih.gov A research program aimed at developing non-cytotoxic analogs led to the synthesis of compounds where the central double bond of the parent stilbene (B7821643) was replaced by an amide, and a quinoline (B57606) motif was replaced by a 2-aminobenzothiazole subunit. nih.gov

Within this series, the 6-trifluoromethyl-substituted benzothiazole analogue (designated 12vv) displayed potent anti-HIV activity with an EC50 of 0.5 µM. nih.gov This finding highlighted the trifluoromethyl group as an effective bioisostere for a nitro group, which was present in another active compound (12pp, EC50 = 2.4 µM). nih.gov Further development led to the identification of 2-trifluoromethylthiazole-based amides as advanced hits that block HIV replication by altering HIV-1 RNA processing. nih.gov One of these advanced compounds, GPS491, showed an EC50 of 0.47 µM and a therapeutic index between 50 and 100 in primary peripheral blood mononuclear cells. nih.gov

Table 3: Anti-HIV Activity of Selected 2-Aminobenzothiazole Analogs nih.gov
Compound IDSubstitution on Benzothiazole RingEC50 (µM)
12vv6-CF30.5
12pp6-NO22.4
12jj4-Cl5.5

Antitubercular Activity

The 2-aminobenzothiazole scaffold has been identified as a promising starting point for the development of new antitubercular agents. nih.govnih.gov A whole-cell screen against a recombinant strain of Mycobacterium tuberculosis identified an initial aminobenzothiazole "seed molecule". nih.govnih.govbiorxiv.org Through the synthesis and testing of 34 analogs, researchers explored the structure-activity relationship for this series, aiming to improve potency and reduce cytotoxicity. nih.govnih.govresearchgate.net

This investigation led to the identification of molecules with improved potency against M. tuberculosis and lower cytotoxicity against eukaryotic cells. nih.govbiorxiv.org The seed molecule itself demonstrated good bactericidal activity against both replicating and non-replicating bacteria and was also potent against intracellular M. tuberculosis in murine macrophages. nih.govnih.gov While the specific analogs tested in the published study did not include the 6-trifluoromethyl derivative, the extensive SAR data generated provides a strong foundation for its potential activity. For example, the study explored substitutions on the benzothiazole core, including replacing it with benzimidazole (B57391) or benzoxazole, and adding chloro substituents, which modulated both potency and cytotoxicity. biorxiv.orgbiorxiv.org A key challenge identified for the series was poor metabolic stability, which will need to be addressed in future drug development efforts. nih.govnih.gov

Table 4: Antitubercular and Cytotoxicity Data for Seed Benzothiazole Molecule and an Analog biorxiv.orgbiorxiv.org
Molecule IDDescriptionMIC Wild-type (µM)MIC LepB-UE Strain (µM)HepG2 IC50 (µM)
1Seed Molecule47 ± 1225 ± 4.526 ± 12
134-chloro analog>1007.9>100

Structure Activity Relationship Sar Studies of 2 Amino 6 Trifluoromethyl Benzothiazole

Impact of the Trifluoromethyl Group on Pharmacological Profiles

The trifluoromethyl (-CF3) group is a unique substituent that significantly alters the physicochemical properties of the 2-aminobenzothiazole (B30445) scaffold, thereby influencing its biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com Its strong electron-withdrawing nature and notable lipophilicity are key contributors to its effects. mdpi.comresearchgate.net

Influence on Lipophilicity and Membrane Permeability

The introduction of a trifluoromethyl group into a molecule is a widely used strategy in medicinal chemistry to enhance its lipophilicity. mdpi.com Lipophilicity, often measured as the partition coefficient (logP), is a critical factor for a compound's ability to cross biological membranes and reach its target site. soton.ac.uk The CF3 group generally increases the lipophilicity of the parent molecule, which can improve its absorption and distribution. mdpi.comnih.gov

This enhanced lipophilicity facilitates the permeability of the compound across cellular membranes. mdpi.comsoton.ac.uk For instance, in drug design, the incorporation of a CF3 group has been shown to improve a compound's ability to penetrate the blood-brain barrier, a crucial step for drugs targeting the central nervous system. mdpi.com The effect of fluorination on lipophilicity and membrane partitioning is a key consideration for optimizing the pharmacokinetic properties of drug candidates. soton.ac.uk

Electronic and Steric Contributions to Receptor Binding

The trifluoromethyl group exerts significant electronic and steric effects that directly influence how the molecule interacts with its biological target.

Electronic Effects: Due to the high electronegativity of its three fluorine atoms, the CF3 group acts as a potent electron-withdrawing substituent. mdpi.comresearchgate.net This property alters the electron distribution within the benzothiazole (B30560) ring system, which can enhance electrostatic interactions and hydrogen bonding with amino acid residues in a receptor's binding site. mdpi.comresearchgate.net This can lead to a higher binding affinity and increased potency of the compound. mdpi.comnih.gov

Steric Effects: While larger than a methyl group, the trifluoromethyl group has a relatively compact steric profile. mdpi.comresearchgate.net Its size and shape can be crucial for fitting into specific binding pockets within a receptor. The inclusion of halogens and their derivatives is often performed to exploit steric effects, allowing these bulkier atoms to occupy and interact with the binding site of molecular targets. researchgate.net In some cases, replacing a CF3 group with other substituents, such as a benzyl (B1604629) group, can dramatically alter the molecule's functional behavior from an agonist to an antagonist by forcing the receptor to adopt a different conformation. nih.gov This highlights the critical role of the CF3 group's steric properties in determining the pharmacological outcome of ligand-receptor interactions. nih.gov

Role of Substitutions at the Benzothiazole Ring System

Modifications to the core benzothiazole structure, including at the C-2 amino group and various positions on the fused benzene (B151609) ring, are fundamental to tuning the compound's biological activity.

Modifications at the C-2 Amino Position

The amino group at the C-2 position is a critical pharmacophore for many 2-aminobenzothiazole derivatives. It often participates in key hydrogen bonding interactions within the target's binding site. nih.gov Molecular docking studies have shown that the 2-amino group can interact directly with highly conserved aspartate residues in enzyme binding pockets. nih.gov

The importance of this group is underscored by research showing that replacing the 2-aminobenzothiazole scaffold with a 2-aminothiazole (B372263) motif can severely impair antiproliferative activity, confirming the crucial role of the entire structure. nih.gov Synthetic modifications at this position, such as the formation of amides or Schiff bases, are common strategies to explore the SAR and potentially introduce new binding interactions or alter the compound's physicochemical properties. researchgate.netresearchgate.net

Modification at C-2Observed Impact on ActivityReference
Primary Amine (-NH2)Considered essential for activity in many cases; participates in key hydrogen bonding. nih.gov
Acylation (e.g., -NHCOR)Modulates activity, potentially by altering hydrogen bonding capacity or introducing new interactions. researchgate.net
Formation of Schiff Base (e.g., -N=CHR)Creates new derivatives with varied biological profiles. researchgate.net
Formation of Thiourea (B124793) derivativeLeads to derivatives with distinct biological activities. researchgate.net

Effects of Substitutions at the C-6 Position

For example, studies have shown that introducing electron-withdrawing groups like nitro (-NO2) or cyano (-CN) at the C-6 position can increase antiproliferative activity. mdpi.com Conversely, replacing the CF3 group with other substituents, such as a methyl group, has also been explored to understand the impact of both electronic and steric factors on activity. researchgate.net The consistent finding that C-6 substituted compounds exhibit high potency suggests this position is critical for optimizing interactions with biological targets. rsc.org

Substituent at C-6Reported Effect on Biological ActivityReference
Trifluoromethyl (-CF3)Generally enhances lipophilicity and binding affinity through electronic and steric effects. mdpi.com
Nitro (-NO2)Increased antiproliferative activity. mdpi.com
Cyano (-CN)Increased antiproliferative activity. mdpi.com
Methyl (-CH3)Used in SAR studies to compare with other groups; modulates activity. researchgate.net
Halogens (e.g., -Cl)Can increase biological activity. researchgate.net

Significance of Other Aromatic Ring Substituents (e.g., Halogens, Methoxy (B1213986), Nitro)

The SAR of the benzothiazole ring is further defined by the nature and position of other substituents on the aromatic ring. The electronic properties of these substituents play a major role in determining the type and potency of the biological activity.

A general trend observed is that the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro (-NO2) groups, often enhances antiproliferative and antifungal activities. nih.govnih.gov In contrast, electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) have been found to increase antibacterial activity in some series. nih.gov The position of the substituent is also critical; for instance, shifting a substituent from the C-4 to the C-2 position on an attached phenyl ring was found to cause a significant decline in cytotoxic activity. nih.gov This complex interplay demonstrates that a comprehensive understanding of the electronic and positional effects of various substituents is essential for the rational design of potent benzothiazole-based therapeutic agents.

Substituent TypeGeneral Effect on ActivityTarget ActivityReference
Electron-Withdrawing (e.g., -Cl, -NO2, -F, -Br)Often increases activity.Antiproliferative, Antifungal nih.govnih.gov
Electron-Donating (e.g., -OH, -OCH3)Can increase activity.Antibacterial nih.gov
HalogensImproves antiproliferative activity, particularly at meta and para positions.Antiproliferative nih.gov
Nitro (-NO2)Substitution at the 2- or 3-position on an attached ring can decrease activity, while substitution on the benzothiazole core can increase it.Antifungal, Antiproliferative mdpi.comresearchgate.net

Rational Design of Bioisosteric Analogs

The rational design of bioisosteric analogs of 2-amino-6-(trifluoromethyl)benzothiazole is a key strategy in medicinal chemistry to optimize lead compounds. This approach involves the substitution of specific atoms or groups within the molecule with other moieties that possess similar physical or chemical properties, a concept known as bioisosterism. The goal is to modulate the compound's pharmacokinetic, pharmacodynamic, or toxicological profile to enhance its therapeutic potential. For this compound, the primary points for bioisosteric modification are the 2-amino group, the trifluoromethyl group at the 6-position, and the benzothiazole core itself.

The 2-amino group is a critical pharmacophore in many biologically active benzothiazoles, often involved in crucial hydrogen bonding interactions with target proteins. Bioisosteric replacement of this primary amine can alter basicity, lipophilicity, and metabolic stability. For instance, replacing the amino group with a hydroxyl or methoxy group can eliminate its basic character and introduce hydrogen bond accepting capabilities.

The trifluoromethyl (CF3) group at the 6-position significantly influences the electronic properties and lipophilicity of the benzothiazole ring. It is a strong electron-withdrawing group and is known to enhance metabolic stability and membrane permeability. The rational design of bioisosteric analogs often involves replacing the CF3 group with other electron-withdrawing or lipophilic groups to fine-tune these properties. For example, substitution with a cyano (-CN) or a nitro (-NO2) group can mimic the electron-withdrawing nature of the CF3 group. A review of benzothiazole derivatives highlights that substitutions at the C-6 position are pivotal for a variety of biological activities. benthamscience.com

A significant area of application for 2-amino-6-substituted benzothiazoles is in the development of kinase inhibitors. The 2-aminothiazole moiety is a known kinase inhibitor template. nih.gov The rational design of bioisosteric analogs of this compound can, therefore, be guided by the structural requirements of the ATP-binding site of specific kinases. For instance, modifications to the 2-amino group can be designed to form specific hydrogen bonds with the hinge region of the kinase.

In the context of neurological disorders, the structurally similar compound 6-trifluoromethoxy-2-benzothiazolamine has been shown to interfere with glutamate (B1630785) neurotransmission. scholarsresearchlibrary.com This suggests that bioisosteric analogs of this compound could be rationally designed to modulate neuronal targets.

The following table summarizes potential bioisosteric replacements for different moieties of this compound and the rationale behind these substitutions.

Original MoietyBioisosteric ReplacementRationale for Replacement
2-Amino (-NH2)Hydroxyl (-OH), Methoxy (-OCH3)Alter basicity, introduce hydrogen bond accepting properties
2-Amino (-NH2)Amide (-NHCOR), Urea (B33335) (-NHCONH2)Modulate hydrogen bonding capacity and lipophilicity
6-Trifluoromethyl (-CF3)Cyano (-CN), Nitro (-NO2)Mimic electron-withdrawing properties
6-Trifluoromethyl (-CF3)Pentafluoroethyl (-CF2CF3)Increase lipophilicity and metabolic stability
Benzothiazole ScaffoldBenzoxazole, Benzimidazole (B57391), IndazoleAlter geometry, electronic distribution, and metabolic profile

The following table presents a hypothetical series of bioisosteric analogs of this compound and their predicted impact on biological activity based on general principles of medicinal chemistry.

CompoundModificationPredicted Impact on Activity
Analog 1Replacement of 6-CF3 with 6-CNMay retain or enhance activity due to similar electron-withdrawing properties.
Analog 2Replacement of 2-NH2 with 2-OHLikely to alter target interaction due to change in hydrogen bonding and basicity.
Analog 3Bioisosteric replacement of benzothiazole with benzoxazolePotential for altered selectivity and pharmacokinetic profile.
Analog 4Replacement of 6-CF3 with 6-SO2CH3May enhance aqueous solubility and introduce new hydrogen bonding interactions.

It is important to note that while rational design provides a strong basis for the development of new analogs, the actual biological activity can only be confirmed through synthesis and empirical testing.

Computational and Theoretical Investigations of 2 Amino 6 Trifluoromethyl Benzothiazole

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand how a ligand, such as 2-Amino-6-(trifluoromethyl)benzothiazole, might interact with a biological target, typically a protein or enzyme.

Research on analogous benzothiazole (B30560) structures has demonstrated their potential to bind to a variety of biological targets. For instance, derivatives of the closely related 2-amino-6-trifluoromethoxy benzothiazole have been shown through molecular docking studies to have a strong binding affinity for inflammatory mediators like cyclooxygenase 2 (COX-2), JNK, tumor necrosis factor (TNF-α), and nuclear factor kappa B (NF-kB). nih.govresearchgate.net These studies suggest that the benzothiazole scaffold can fit into the active sites of these proteins, forming key interactions that are critical for biological activity.

The interactions typically observed in docking studies of benzothiazole derivatives include:

Hydrogen Bonds: The amino group at the 2-position is a key hydrogen bond donor, frequently interacting with acceptor residues in the target's active site.

Hydrophobic Interactions: The fused benzene (B151609) ring and the trifluoromethyl group contribute to hydrophobic interactions, anchoring the molecule within non-polar pockets of the binding site. The trifluoromethyl group, in particular, can enhance lipophilicity and binding affinity. mdpi.comnih.gov

Pi-Stacking and Pi-Alkyl Interactions: The aromatic benzothiazole ring system can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) and π-alkyl interactions with aliphatic residues in the target protein. nih.gov

Docking scores, which estimate the binding free energy, are often used to rank and compare the potential efficacy of different compounds. Studies on various 2-aminobenzothiazole (B30445) derivatives have reported favorable docking scores against targets like E. coli dihydroorotase and the p53-MDM2 protein, indicating strong and stable binding. tandfonline.comnih.gov

Target Protein Interacting Residues (Example) Interaction Type Reference
Cyclooxygenase-2 (COX-2)Arginine, TyrosineHydrogen Bond, Hydrophobic nih.gov
TNF-αGlycine, LeucineHydrogen Bond, van der Waals nih.gov
p53-MDM2Leucine, Tryptophan, TyrosineHydrophobic, Hydrogen Bond tandfonline.com
E. coli DihydroorotaseArginine, LeucineHydrogen Bond, Hydrophobic nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and stability of molecules like this compound. mdpi.com These calculations are fundamental to predicting a molecule's behavior at the subatomic level.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. oaji.net

For benzothiazole derivatives, the HOMO is typically distributed over the electron-rich 2-amino group and the fused ring system, while the LUMO is often localized over the benzothiazole core. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the 6-position significantly influences the electronic properties. nih.gov This group can lower both the HOMO and LUMO energy levels, and studies on compounds with two -CF3 groups have shown a reduced HOMO-LUMO gap, indicating increased reactivity. mdpi.com

DFT calculations can also be used to determine other important quantum chemical parameters:

Ionization Potential (I): Related to the HOMO energy (I ≈ -E_HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Related to the LUMO energy (A ≈ -E_LUMO), it indicates the energy released when an electron is added.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions, which are crucial for understanding intermolecular interactions. oaji.net

Parameter Significance Influence of -CF3 group Reference
E_HOMOElectron-donating abilityLowers energy mdpi.comnih.gov
E_LUMOElectron-accepting abilityLowers energy mdpi.comnih.gov
HOMO-LUMO Gap (ΔE)Chemical reactivity, stabilityTends to decrease, increasing reactivity mdpi.com
Molecular Electrostatic Potential (MEP)Site of nucleophilic/electrophilic attackIncreases positive potential around the -CF3 group oaji.net

Prediction of Pharmacokinetic and Pharmacodynamic Properties (Computational ADME/Tox)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. frontiersin.org For this compound, these computational models predict its pharmacokinetic and pharmacodynamic behavior.

Several studies on benzothiazole derivatives have utilized computational tools to predict their ADME properties. tandfonline.comnih.govtubitak.gov.tr These predictions are often guided by established rules like Lipinski's Rule of Five and Veber's Rule, which assess oral bioavailability based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Benzothiazole derivatives generally show good compliance with these rules, suggesting favorable oral drug properties. tandfonline.comnih.gov

The trifluoromethyl group is known to significantly impact pharmacokinetic properties. nih.govwechemglobal.com It generally increases lipophilicity, which can enhance membrane permeability and absorption. mdpi.com Furthermore, the C-F bond is very strong, making the -CF3 group highly resistant to metabolic degradation, which can improve the metabolic stability and half-life of a drug. nih.govresearchgate.net

Key predicted ADME/Tox parameters for benzothiazole derivatives include:

Oral Bioavailability: Often predicted to be high due to compliance with Lipinski's and Veber's rules. nih.govtubitak.gov.tr

Blood-Brain Barrier (BBB) Penetration: The lipophilic nature imparted by the benzothiazole core and the -CF3 group suggests a potential for BBB penetration. nih.gov

Cytochrome P450 (CYP) Inhibition: Predictions can indicate potential drug-drug interactions by assessing whether the compound inhibits key metabolic enzymes like CYP1A2, CYP2C19, or CYP3A4. tandfonline.com

Toxicity: In silico models can predict various toxicological endpoints, such as mutagenicity, tumorigenicity, and cardiotoxicity (e.g., hERG inhibition). tandfonline.comveterinaria.org

ADMET Property General Prediction for Benzothiazole Derivatives Influence of -CF3 Group Reference
Oral AbsorptionGood to ExcellentEnhances lipophilicity, potentially improving absorption mdpi.comnih.gov
Lipinski's Rule of FiveGenerally compliantIncreases LogP, but typically within the acceptable range tandfonline.com
Metabolic StabilityVariableSignificantly increases stability due to strong C-F bonds nih.govresearchgate.net
Blood-Brain Barrier PenetrationPossibleIncreases likelihood of penetration nih.gov
Toxicity (e.g., Mutagenicity)Generally predicted to be non-mutagenicCan influence toxicity profiles tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the dynamic nature of its interactions with biological targets, complementing the static picture provided by molecular docking. nih.gov

MD simulations performed on ligand-protein complexes can validate docking results by assessing the stability of the predicted binding pose. A study on a closely related 2-amino-6-trifluoromethoxy benzothiazole derivative complexed with a target protein involved a 100-nanosecond MD simulation. researchgate.net The analysis of such simulations typically focuses on parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. Low and stable RMSD values over the simulation time indicate that the complex is stable and the ligand remains securely in the binding pocket. tandfonline.comnih.gov

These simulations also allow for a detailed analysis of the binding dynamics, including:

Conformational Analysis: The benzothiazole ring system is relatively rigid, but rotation around the bond connecting it to other substituents can occur. Conformational analysis helps identify the most energetically stable three-dimensional arrangements of the molecule. mdpi.comnii.ac.jp

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity. tandfonline.com

Interaction Persistence: MD simulations reveal how consistently specific interactions (e.g., hydrogen bonds) are maintained over time, providing a more realistic view of the binding mode than static docking poses.

The stability of the ligand-protein complex, as demonstrated by minimal deviations and fluctuations during MD simulations, provides stronger evidence for the compound's potential as an effective inhibitor or modulator of the target protein. researchgate.net

Simulation Parameter Purpose Typical Finding for Stable Benzothiazole Complexes Reference
Root Mean Square Deviation (RMSD)Assesses the stability of the ligand-protein complexLow and stable fluctuation, indicating a stable binding pose researchgate.nettandfonline.com
Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the protein upon ligand bindingShows which residues are most affected by the ligand's presence nih.gov
Hydrogen Bond AnalysisTracks the persistence of hydrogen bonds over timeKey hydrogen bonds are maintained throughout the simulation nih.gov
MM-GBSACalculates binding free energyFavorable (negative) binding free energy, indicating strong binding tandfonline.com

Advanced Research Applications and Future Directions

2-Amino-6-(trifluoromethyl)benzothiazole as a Key Intermediate in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. chemimpex.com The presence of the trifluoromethyl (-CF3) group is particularly advantageous, as it can enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.com The 2-amino group provides a reactive site for further chemical modifications, allowing for the construction of more complex molecules. nih.gov

This compound is a foundational component for creating derivatives with potential applications in treating a variety of conditions. Researchers utilize it as a starting material in multi-step synthetic pathways to produce novel compounds for pharmacological screening. chemimpex.com A notable area of application is in the development of agents targeting neurological disorders. chemimpex.com For instance, analogues of riluzole (B1680632), a drug used to treat amyotrophic lateral sclerosis (ALS) which itself is a 2-aminobenzothiazole (B30445) derivative, have been synthesized using related precursors to explore new treatments for neurodegenerative diseases. researchgate.netmdpi.comacs.org The versatility of this compound makes it an indispensable tool for medicinal chemists aiming to develop next-generation pharmaceuticals. chemimpex.com

Development of Targeted Therapeutic Agents and Personalized Medicine Approaches

The development of targeted therapies, which are designed to interact with specific molecular targets involved in disease, is a cornerstone of modern medicine. The benzothiazole (B30560) scaffold, including derivatives of this compound, is instrumental in this field. chemimpex.com The trifluoromethyl group enhances the molecule's ability to penetrate the central nervous system, making it a valuable asset in designing targeted therapies for neurological conditions. chemimpex.commdpi.com

Researchers have successfully designed benzothiazole-based compounds that act as potent and selective inhibitors of specific enzymes, such as protein kinases. tandfonline.com For example, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govnih.gov

This targeted approach aligns with the principles of personalized medicine, where treatments are tailored to the individual molecular characteristics of a patient's disease. nih.gov By designing drugs that act on specific targets, such as mutated kinases in a particular cancer subtype, therapies can be more effective and have fewer side effects. nih.gov The chemical tractability of the this compound core allows for the systematic modification of its structure to optimize binding to a specific biological target, paving the way for more precise and personalized therapeutic agents.

Design of Novel Pharmacophores Based on the Benzothiazole Scaffold

The benzothiazole ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to a molecular framework that is capable of binding to a variety of biological targets, enabling the development of drugs for multiple diseases. The benzothiazole core acts as a versatile pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. tandfonline.com

The structural rigidity and specific electronic properties of the benzothiazole scaffold allow it to interact favorably with numerous proteins and enzymes. tandfonline.com By adding different substituents at various positions on the ring, chemists can create a diverse library of compounds with a wide range of pharmacological effects. tandfonline.com This has led to the discovery of benzothiazole derivatives with activities including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties. mdpi.comtandfonline.combohrium.com The this compound structure, in particular, combines the benefits of the benzothiazole core with the advantageous properties of the trifluoromethyl group, making it an excellent starting point for designing novel pharmacophores. chemimpex.com

Biological Activity Associated with Benzothiazole ScaffoldExample Target/ApplicationReference(s)
AnticancerKinase inhibitors (e.g., VEGFR-2) nih.gov, nih.gov, mdpi.com
NeuroprotectiveNeurological disorders (e.g., ALS, Alzheimer's) bohrium.com, researchgate.net, mdpi.com
AntimicrobialAntibacterial and antifungal agents tandfonline.com, researchgate.net
Anti-inflammatoryCyclooxygenase (COX) inhibitors tandfonline.com, researchgate.net
AnticonvulsantEpilepsy and seizure models researchgate.net
AntidiabeticAldose reductase inhibitors tandfonline.com, nih.gov

Exploration of New Biological Targets and Mechanisms

Beyond its use in developing drugs for known targets, this compound and its derivatives are valuable tools for exploring novel biological pathways and identifying new therapeutic targets. By synthesizing and screening derivatives, researchers can uncover previously unknown interactions between these small molecules and biological systems.

For example, studies on new 2-amino-6-trifluoromethoxy benzothiazole schiff bases, which are structurally related to the title compound, have shown that they can protect neurons from inflammatory damage. researchgate.netnih.gov These investigations revealed effects on multiple inflammatory mediators, including cyclooxygenase 2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-kB). researchgate.net Such findings not only suggest potential therapeutic applications in neuroinflammation but also help to elucidate the complex mechanisms underlying these conditions.

Similarly, creating hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active groups allows scientists to probe for multi-target effects. bohrium.com This approach is particularly relevant for complex diseases like Alzheimer's, where targeting multiple pathological pathways—such as acetylcholinesterase (AChE) activity and amyloid-β aggregation—may be more effective than a single-target approach. bohrium.com

Integration with High-Throughput Screening and Combinatorial Chemistry

Modern drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry to accelerate the identification of new drug candidates. nih.gov HTS allows for the rapid testing of thousands to millions of compounds for activity against a specific biological target. nih.gov Combinatorial chemistry facilitates the rapid synthesis of large collections, or "libraries," of related compounds.

This compound is an ideal building block for combinatorial chemistry. The reactive 2-amino group can be easily modified with a wide variety of chemical reagents to create a large library of derivatives. nih.gov This library can then be subjected to HTS to identify "hits"—compounds that show activity in a particular assay. nih.govresearchgate.net These initial hits can then be further optimized through structure-activity relationship (SAR) studies to develop potent and selective lead compounds for new therapies. This integrated approach of combinatorial synthesis followed by HTS significantly streamlines the early phases of drug discovery, and the versatile chemistry of this compound makes it a valuable component of this process.

Q & A

Q. What are the critical safety protocols for handling 2-Amino-6-(trifluoromethyl)benzothiazole in laboratory environments?

Answer:

  • Engineering Controls: Use local exhaust ventilation and ensure safety showers/eye-wash stations are accessible .
  • PPE Requirements: Wear chemical-resistant gloves (JIS T 8116), dust masks (JIS T8151), protective eyewear, and long-sleeved clothing to avoid skin/eye contact .
  • Storage: Store in tightly sealed, light-protected containers in well-ventilated, cool areas. Avoid proximity to strong oxidizers .
  • Waste Disposal: Follow regional regulations for toxic organic solids (UN2811, Class 6.1). Contaminated packaging must be decontaminated before disposal .

Q. What synthetic strategies are effective for preparing this compound derivatives?

Answer:

  • Core Synthesis: Copper-catalyzed cross-coupling reactions (e.g., Cu(I)/TMEDA systems) enable the introduction of trifluoromethyl groups to benzothiazole scaffolds .
  • Derivative Synthesis: Modify the benzothiazole core via nucleophilic substitution or Schiff base formation. For example, 7-chloro-6-fluoro derivatives are synthesized by reacting 2-aminobenzothiazoles with halogenated aryl amines under controlled pH and temperature .
  • Purification: Confirm purity via TLC (ethyl acetate:methanol:water = 10:1:1) and melting point analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of benzothiazole derivatives?

Answer:

  • Functional Group Variation: Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at the 6-position to enhance antimicrobial potency. For example, 6-trifluoromethyl derivatives show improved inhibition of Mycobacterium tuberculosis (MIC = 2–8 µg/mL) .
  • Assay Design: Use in vitro models (e.g., Entamoeba histolytica trophozoites) to evaluate amoebicidal effects via dose-dependent viability assays (IC₅₀ calculations) .
  • Mechanistic Probes: Assess DNA damage via comet assays or topoisomerase inhibition assays to link structural features to cytotoxicity .

Q. What methodologies are essential for evaluating the pharmacokinetic properties of this compound in preclinical studies?

Answer:

  • Solubility Profiling: Determine solubility in DMSO, methanol, and aqueous buffers (e.g., PBS at pH 7.4) to guide formulation. The compound is sparingly soluble in water but freely soluble in dichloromethane .
  • Metabolic Stability: Use liver microsome assays (human/rat) to measure metabolic half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • Blood-Brain Barrier Penetration: Employ in silico models (e.g., QSAR) or in vivo rodent studies to assess CNS bioavailability, leveraging its structural similarity to riluzole, a known neuroactive agent .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?

Answer:

  • Data Validation: Replicate assays under standardized conditions (e.g., fixed inoculum size, incubation time). For example, discrepancies in antifungal activity (e.g., Candida albicans MIC = 4–64 µg/mL) may arise from variations in broth microdilution protocols .
  • Structural Confirmation: Verify derivative purity (>95% via HPLC) and confirm regiochemistry using ¹H-NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
  • Mechanistic Follow-Up: Compare transcriptomic profiles (RNA-seq) of treated vs. untreated microbial cells to identify conserved pathways (e.g., glycolysis inhibition) .

Methodological Tables

Q. Table 1: Key Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₅F₃N₂OS
Molecular Weight234.2 g/mol
Melting Point118°C
Solubility (Water)Insoluble
Solubility (Methanol)Freely soluble

Q. Table 2: Example Biological Activities of Derivatives

DerivativeBiological ActivityAssay ModelKey FindingReference
7-Chloro-6-fluoroAnalgesic/Anti-inflammatoryMurine edema model30–40% reduction in inflammation (10 mg/kg)
6-TrifluoromethylAnti-TBM. tuberculosisMIC = 2 µg/mL
Riluzole (parent)Anti-amoebicE. histolyticaIC₅₀ = 12 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.